Boc-DL-Lys(Dan)(Dan)-OH
Description
Boc-DL-Lys(Dan)(Dan)-OH is a chemically modified lysine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and two dansyl (Dan) groups attached to the ε-amino side chain. Dansyl (5-dimethylaminonaphthalene-1-sulfonyl) is a fluorescent moiety commonly used in peptide chemistry for labeling and spectroscopic studies. The compound is utilized in peptide synthesis, particularly for introducing fluorescence probes or studying conformational dynamics.
Properties
IUPAC Name |
6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O6S/c1-23(2,3)32-22(29)25-18(21(27)28)12-6-7-15-24-33(30,31)20-14-9-10-16-17(20)11-8-13-19(16)26(4)5/h8-11,13-14,18,24H,6-7,12,15H2,1-5H3,(H,25,29)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXVVSQZXDFRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-Lys(Dan)(Dan)-OH typically involves the following steps:
Protection of Lysine: The lysine amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps.
Dansylation: The protected lysine is then reacted with dansyl chloride to introduce the dansyl groups. This reaction usually occurs in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Boc-DL-Lys(Dan)(Dan)-OH can undergo substitution reactions where the Boc protecting group is removed under acidic conditions.
Oxidation and Reduction: The dansyl groups can participate in oxidation-reduction reactions, altering the compound’s fluorescence properties.
Common Reagents and Conditions:
Acidic Conditions: For deprotection of the Boc group, reagents like trifluoroacetic acid (TFA) are commonly used.
Bases: Triethylamine is often used in the dansylation step.
Major Products:
Deprotected Lysine Derivative: Removal of the Boc group yields the free lysine derivative with dansyl groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-DL-Lys(Dan)(Dan)-OH is used as a building block in the synthesis of fluorescent peptides.
Biology:
Fluorescent Labeling: The compound is used to label proteins and peptides for fluorescence-based assays.
Medicine:
Diagnostic Tools: It can be used in the development of diagnostic assays due to its fluorescent properties.
Industry:
Biochemical Research: The compound is used in various biochemical research applications to study protein interactions and dynamics.
Mechanism of Action
Molecular Targets and Pathways: The primary mechanism of action of Boc-DL-Lys(Dan)(Dan)-OH involves its ability to fluoresce upon excitation. The dansyl groups absorb light and emit fluorescence, making the compound useful in tracking and studying molecular interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Boc-DL-Lys(Dan)(Dan)-OH with structurally related lysine derivatives:
Physicochemical Properties
- Solubility : Dansyl groups are highly hydrophobic, suggesting this compound may exhibit lower aqueous solubility compared to Boc-Lys(Z)-OH (Log S = -3.41) or H-Lys(Boc)-OMe·HCl (soluble in DCM and DMSO) .
- Lipophilicity : Dansyl’s aromatic sulfonamide group likely increases Log P compared to Boc-Lys(Z)-OH (Log P = 2.89) .
- Synthesis: Analogues like Boc-Lys(Z)-OH are synthesized with high yields (e.g., 92.1% using EDAC/HOBt coupling), suggesting similar efficiency for this compound if dansyl chloride is used for ε-amino modification .
Pharmacokinetic and Drug-Likeness
- Bioavailability : Dansyl’s bulkiness may reduce gastrointestinal absorption compared to Boc-D-Lys-OH (high GI absorption predicted) .
- Enzymatic Stability : Boc protection enhances stability against proteases, while dansyl groups may alter metabolic pathways (e.g., CYP inhibition risks) .
Research Findings and Challenges
- Synthetic Challenges: Dansyl incorporation requires selective ε-amino modification to avoid α-amino side reactions, similar to Z/Boc protection strategies .
- Analytical Limitations: No NMR or HRMS data for this compound are available, but analogues like H-Lys(Boc)-OMe·HCl validate the use of LC-MS and chiral HPLC for purity analysis (e.g., 97-98% purity) .
- Contradictions : While Boc-Lys(Z)-OH and Z-Lys(Boc)-OH share identical molecular weights, their protection group positions affect reactivity and solubility, highlighting the need for tailored synthetic routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
